TP-0903 - 1341200-45-0

TP-0903

Catalog Number: EVT-266661
CAS Number: 1341200-45-0
Molecular Formula: C24H30ClN7O2S
Molecular Weight: 516.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TP-0903, also known as Dubermatinib or 2-((5-chloro-2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide, is a potent, orally bioavailable, small-molecule kinase inhibitor. [, ] Initially developed as a highly selective inhibitor of the AXL receptor tyrosine kinase (AXL-RTK), TP-0903 exhibits inhibitory activity against a broad spectrum of other kinases. [, ] This multi-kinase targeting profile makes TP-0903 a promising candidate for investigating various diseases, including cancer and inflammatory conditions. []

Mechanism of Action

AXL Inhibition: TP-0903 binds to the kinase domain of AXL-RTK, inhibiting its phosphorylation and downstream signaling. [, , , ] AXL, a member of the TAM (Tyro3, AXL, Mer) family, plays a crucial role in tumor cell survival, proliferation, migration, invasion, metastasis, and therapeutic resistance. [, , , , , , , , , , , , , ] By inhibiting AXL, TP-0903 disrupts these processes and promotes apoptosis in various cancer cell lines. [, , , , , , , , , , , , , , ]

Multi-kinase Inhibition: Beyond AXL, TP-0903 demonstrates potent activity against other kinases involved in cell cycle regulation (e.g., AURKA/B, Chk1/2), STAT signaling, AKT signaling, and ERK signaling. [, ] This broad-spectrum inhibition contributes to its efficacy against drug-resistant AML models, including those with FLT3-ITD and other co-occurring mutations. []

Modulation of Epithelial-Mesenchymal Transition (EMT): TP-0903 reverses the mesenchymal phenotype in various cancer cells, likely by modulating retinoic acid (RA) signaling. [, , , , ] This EMT reversal restores sensitivity to chemotherapy, targeted therapies, and immune checkpoint inhibitors in preclinical models. [, , , , ]

Immunomodulatory Effects: TP-0903 impacts the tumor microenvironment by modulating immune cell populations and their function. [, , , ] Studies show it enhances the efficacy of anti-PD-1 therapy by inhibiting tumor-associated efferocytosis and promoting a pro-inflammatory microenvironment. [, ] It also synergizes with chimeric antigen receptor T cell (CAR-T) therapy by polarizing T cells toward a Th1 phenotype, reducing inhibitory receptors, and suppressing inhibitory monocytes. [, ]

Applications
  • Hematological Malignancies: TP-0903 demonstrates efficacy against both de novo and drug-resistant AML, including those harboring FLT3-ITD, IDH2, NRAS, MLL-PTD, ASXL1, SRSF2, and WT1 mutations. [, ] In CLL, TP-0903 induces apoptosis as a single agent and shows synergistic/additive effects when combined with BTK inhibitors. [, , ]
  • Solid Tumors: TP-0903 exhibits preclinical activity against various solid tumors, including:
    • Breast Cancer: TP-0903 reduces tumor growth in TNBC and IBC models, enhances anti-PD-1 therapy, and synergizes with CAR-T cell therapy. [, , , ]
    • Colorectal Cancer: TP-0903 demonstrates efficacy regardless of KRAS mutation status, highlighting its potential in treating this challenging cancer type. []
    • Lung Cancer: TP-0903 inhibits tumor growth and disrupts EMT by modulating TGFβ-Hippo signaling in lung adenocarcinoma models. [, ]
    • Ovarian Cancer: TP-0903 reverses the mesenchymal phenotype, inhibits ascites development, suppresses metastasis, and extends survival in preclinical ovarian cancer models. []
    • Pancreatic Cancer: TP-0903 demonstrates antitumor and therapy-sensitizing effects in pancreatic cancer, reducing metastasis and improving response to chemotherapy and immunotherapy. [, ]
    • Glioblastoma: TP-0903 reduces tumorigenesis and enhances sensitivity to temozolomide in glioblastoma models, suggesting its potential as a combination therapy. []

Ibrutinib

  • Relevance: Ibrutinib's combination with TP-0903 demonstrated synergistic/additive effects in inducing apoptosis in CLL B-cells, suggesting a potential novel therapeutic strategy for CLL patients. [, , , ] This synergistic effect highlights the potential of combining TP-0903 with existing therapies to overcome drug resistance and enhance treatment efficacy.

TP-4216

  • Relevance: In vitro studies showed a synergistic effect when TP-0903 was combined with TP-4216, resulting in increased apoptosis induction in CLL B-cells compared to single-agent treatments. [] This finding further emphasizes the potential of TP-0903 in combination therapies for CLL.

Decitabine

  • Relevance: TP-0903, in combination with decitabine, showed additive cytotoxicity in vitro and significantly prolonged survival in mouse models of TP53-mutant AML compared to single-agent treatments. [, ] This suggests a potential therapeutic strategy for this poor-prognosis AML subgroup.

R428

  • Relevance: Similar to TP-0903, R428 effectively induced CYP26 expression and reduced endogenous retinoic acid (RA) levels in leukemia cells, leading to a reversal of the mesenchymal phenotype. [] This highlights the role of AXL inhibition and RA signaling disruption as a therapeutic strategy in leukemia.

Gemcitabine

  • Relevance: TP-0903, in combination with gemcitabine, demonstrated synergistic anti-tumor effects in preclinical models of pancreatic ductal adenocarcinoma (PDA). [, ] The combination also enhanced the anti-metastatic and anti-tumor effects, leading to increased survival in PDA tumor-bearing mice.
  • Relevance: Combining TP-0903 with an anti-PD1 antibody demonstrated synergistic effects in suppressing tumor growth in preclinical models of triple-negative breast cancer and PDA. [, ] This suggests a potential strategy to overcome resistance to immune checkpoint blockade in these aggressive cancers.

Erlotinib

  • Relevance: TP-0903 sensitized erlotinib-resistant NSCLC models to erlotinib treatment by reversing the mesenchymal phenotype and restoring drug sensitivity. [] This highlights TP-0903's potential in overcoming acquired resistance to targeted therapies.

Temozolomide (TMZ)

  • Relevance: AXL inhibition using TP-0903 dramatically decreased tumor growth and increased sensitivity to TMZ in GBM models, suggesting a potential therapeutic strategy to overcome TMZ resistance. [] This synergistic effect makes AXL a promising target for combination therapy in GBM.

Fludarabine and Chlorambucil

  • Relevance: While both drugs showed some efficacy against CLL B-cells, the presence of bone marrow stromal cells (BMSCs) decreased their effectiveness, suggesting BMSC-mediated drug resistance. Interestingly, TP-0903 could overcome this BMSC-mediated protection and induce apoptosis in CLL B-cells even in the presence of BMSCs. [] This finding highlights the potential of TP-0903 in overcoming stromal cell-mediated drug resistance in CLL.

PKC412 (Midostaurin)

  • Relevance: Studies revealed that AXL phosphorylation increased in FLT3-ITD AML cells after PKC412 treatment, potentially contributing to drug resistance. TP-0903 successfully resensitized PKC412-resistant AML cells to PKC412 by inhibiting AXL phosphorylation. [] This finding suggests that combined AXL and FLT3 inhibition could be a promising strategy for overcoming PKC412 resistance in FLT3-ITD AML.

Properties

CAS Number

1341200-45-0

Product Name

TP-0903

IUPAC Name

2-[[5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide

Molecular Formula

C24H30ClN7O2S

Molecular Weight

516.1 g/mol

InChI

InChI=1S/C24H30ClN7O2S/c1-30(2)35(33,34)22-7-5-4-6-21(22)28-23-20(25)16-26-24(29-23)27-19-10-8-18(9-11-19)17-32-14-12-31(3)13-15-32/h4-11,16H,12-15,17H2,1-3H3,(H2,26,27,28,29)

InChI Key

YUAALFPUEOYPNX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

TP-0903; TP 0903; TP0903; Dubermatinib

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.